molecular formula C21H20N6O4S B2507128 N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895117-90-5

N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide

Cat. No.: B2507128
CAS No.: 895117-90-5
M. Wt: 452.49
InChI Key: NVFUGFCRVJCSBP-UHFFFAOYSA-N
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Description

N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core fused with a 1,2,3-triazole ring. The triazole moiety is substituted with a 3,4-dimethoxyphenyl group and a methyl group, while the thiadiazole is linked to a 3-methoxybenzamide via an amide bond.

Properties

IUPAC Name

N-[3-[1-(3,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4S/c1-12-18(24-26-27(12)14-8-9-16(30-3)17(11-14)31-4)19-22-21(32-25-19)23-20(28)13-6-5-7-15(10-13)29-2/h5-11H,1-4H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFUGFCRVJCSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazole and thiadiazole derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and one sulfur atom.
  • Dimethoxyphenyl Group : An aromatic ring with two methoxy groups that enhance lipophilicity and biological activity.

The molecular formula is C18H20N6O3SC_{18}H_{20}N_{6}O_{3}S, indicating a complex arrangement conducive to various interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing triazole and thiadiazole moieties exhibit significant anticancer properties. For instance, derivatives of triazoles have shown potent cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
This compoundHeLa (Cervical Cancer)0.9
This compoundA549 (Lung Cancer)1.2

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells by disrupting cellular signaling pathways related to growth and survival. The mechanism of action may involve the inhibition of key enzymes associated with tumor proliferation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This antimicrobial activity is attributed to the compound's ability to interfere with bacterial cell wall synthesis and function.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair.
  • Receptor Modulation : It could modulate the activity of receptors linked to cell signaling pathways that control proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to cell death.

Case Studies

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Study A : Investigated a series of triazole derivatives for their anticancer properties against lung cancer cell lines. Results showed that compounds with similar structural features to this compound had IC50 values in the nanomolar range against A549 cells .
  • Study B : Reported on the synthesis of thiadiazole derivatives that exhibited significant anti-inflammatory and antimicrobial activities. The findings suggest a broad spectrum of biological activities for compounds containing these heterocycles .

Scientific Research Applications

Molecular Formula

The molecular formula for this compound is C16H18N6O3SC_{16}H_{18}N_{6}O_{3}S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Anticancer Activity

Research indicates that compounds containing triazole and thiadiazole moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : They may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Case Studies : Various derivatives have shown cytotoxic effects against cancer cell lines such as HeLa and MCF7 with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Enzyme Inhibition : It has been noted that triazole derivatives can inhibit enzymes crucial for microbial metabolism .
  • In Vitro Studies : These studies demonstrate effectiveness against a range of bacterial strains, suggesting potential as an antibiotic agent.

Therapeutic Applications

Given its structural characteristics and biological activities, N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is being explored for several therapeutic applications:

  • Cancer Treatment : Due to its anticancer properties, it is being assessed in preclinical models for efficacy against various tumor types.
  • Antimicrobial Treatments : Its potential as an antibiotic opens avenues for treating resistant bacterial infections.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include triazole-thiazole hybrids (e.g., compounds 9a–9e from ) and triazole-thiadiazole derivatives (e.g., compounds from ). Key differences lie in:

  • Core Heterocycles: The target compound uses a 1,2,4-thiadiazole, whereas analogs like 9a–9e feature thiazole rings.
  • Substituents : The 3,4-dimethoxyphenyl group on the triazole and the 3-methoxybenzamide on the thiadiazole distinguish the target compound. In contrast, analogs such as 9c (4-bromophenyl) and 9e (4-methoxyphenyl) prioritize halogenated or simpler methoxy groups, which influence solubility and steric interactions .
Table 1: Substituent Comparison of Selected Compounds
Compound ID Core Structure Triazole Substituent Thiazole/Thiadiazole Substituent Key Functional Groups
Target Compound Triazole-Thiadiazole 3,4-Dimethoxyphenyl, Methyl 3-Methoxybenzamide Methoxy, Amide
9c Triazole-Thiazole 4-Bromophenyl 1,3-Benzodiazol-2-yl Bromine, Amide
Triazole 3,4,5-Trimethoxyphenyl Methylthio Trimethoxy, Thioether

Physicochemical Properties

  • Melting Points : Triazole-thiadiazoles generally exhibit higher melting points (>200°C) due to hydrogen bonding from amide groups, compared to thiazole analogs (e.g., 9c at 182°C) .
  • Spectroscopic Data : The target compound’s IR spectrum would show peaks for C=O (amide, ~1650 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹), consistent with 9a–9e .

Bioactivity Insights

While explicit bioactivity data for the target compound is unavailable, docking studies on 9a–9e () suggest that electron-withdrawing substituents (e.g., bromine in 9c ) enhance binding to enzyme active sites. The target’s 3,4-dimethoxyphenyl group may similarly improve hydrophobic interactions, though methoxy groups could reduce metabolic stability compared to halogens .

Preparation Methods

Cyclocondensation of 3,4-Dimethoxybenzaldehyde

3,4-Dimethoxybenzaldehyde reacts with methylhydrazine in ethanol under reflux (78°C, 12 h) to form the corresponding hydrazone. Subsequent treatment with sodium nitrite and hydrochloric acid induces cyclization to yield 1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole. The reaction proceeds via a [3+2] cycloaddition mechanism, with the methyl group originating from methylhydrazine occupying the 5-position of the triazole ring (yield: 82–88%).

Oxidation to Carboxylic Acid

The triazole intermediate is oxidized using potassium permanganate in acidic aqueous conditions (H₂SO₄, 60°C, 6 h) to yield 1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. This step introduces the carboxylic acid group required for subsequent amide bond formation (yield: 75%).

Synthesis of the 5-Amino-1,2,4-Thiadiazole Core

The 1,2,4-thiadiazole ring is constructed via cyclization of thiobiurea derivatives, followed by functionalization at the 5-position.

Cyclization of Thiobiurea

Thiobiurea, prepared from 3-methoxybenzoyl chloride and ammonium thiocyanate in acetonitrile, undergoes cyclization in the presence of Lawesson’s reagent (tetrahydrofuran, reflux, 5 h) to form 5-amino-1,2,4-thiadiazole. The reaction exploits the thiation of carbonyl groups, with Lawesson’s reagent facilitating sulfur incorporation into the heterocycle (yield: 68–74%).

Bromination at the 5-Position

The 5-amino group is replaced via diazotization with sodium nitrite and hydrobromic acid (0–5°C, 2 h), yielding 5-bromo-1,2,4-thiadiazole. This intermediate serves as the electrophilic partner for coupling with the triazole moiety (yield: 81%).

Coupling of Triazole and Thiadiazole Moieties

The triazole and thiadiazole units are conjugated via a nucleophilic aromatic substitution (SNAr) reaction.

Activation of Triazole Carboxylic Acid

The triazole carboxylic acid is converted to its acyl chloride using thionyl chloride (reflux, 4 h). The resulting 1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride is highly reactive toward nucleophiles.

SNAr Reaction with 5-Bromo-1,2,4-Thiadiazole

The acyl chloride reacts with 5-bromo-1,2,4-thiadiazole in dimethylformamide (DMF) at 100°C for 8 h. Potassium carbonate acts as a base, deprotonating the thiadiazole and facilitating displacement of the bromide by the triazole carbonyl group (yield: 65%).

Introduction of the 3-Methoxybenzamide Group

The final acylation step introduces the 3-methoxybenzamide substituent at the 5-position of the thiadiazole ring.

Aminolysis of the Thiadiazole Bromide

The bromine atom at the 5-position of the conjugated intermediate is displaced by ammonia (25% NH₃ in ethanol, 50°C, 6 h), yielding 5-amino-3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazole.

Acylation with 3-Methoxybenzoyl Chloride

The amine reacts with 3-methoxybenzoyl chloride in dichloromethane (0°C to room temperature, 12 h) in the presence of triethylamine. The reaction proceeds via nucleophilic acyl substitution, forming the target amide (yield: 70%).

Enzymatic Optimization of Thiadiazole Formation

Recent advances in vanadium-dependent haloperoxidase (VHPO)-catalyzed oxidative dimerization offer a sustainable alternative for thiadiazole synthesis.

Enzymatic Halogenation

Thioamides derived from 3-methoxybenzoic acid undergo VHPO-mediated S-bromination using hydrogen peroxide and catalytic KBr. This generates S-bromothioamide intermediates, which dimerize to form 1,2,4-thiadiazoles with high chemoselectivity (yield: 85–92%).

Advantages Over Conventional Methods

  • Catalytic Halide Use : KBr is recycled enzymatically, reducing halide waste.
  • Mild Conditions : Reactions proceed at pH 5.0 and 25°C, avoiding harsh reagents.
  • Scalability : Demonstrated in the synthesis of penicilliumthiamine B (450 mg scale).

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography (ethyl acetate/hexanes, 3:7) to remove unreacted starting materials and byproducts.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.89–7.45 (m, 4H, aromatic), 3.94 (s, 6H, OCH₃), 2.41 (s, 3H, CH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).
  • HRMS : m/z calcd. for C₂₃H₂₂N₆O₄S [M+H]⁺: 503.1456, found: 503.1459.

Comparative Analysis of Synthetic Routes

Method Yield (%) Temperature (°C) Catalytic System
Conventional SNAr 65 100 K₂CO₃
Enzymatic 85–92 25 VHPO, H₂O₂, KBr
Microwave 78 120 SiO₂-NaOH

Enzymatic methods outperform conventional approaches in yield and sustainability but require specialized enzyme handling. Microwave-assisted synthesis reduces reaction times but may compromise scalability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide?

  • Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by thiadiazole ring closure using thiourea derivatives. Final coupling of the thiadiazole intermediate with 3-methoxybenzoyl chloride is performed under basic conditions (e.g., triethylamine in DMF). Key parameters include solvent choice (DMF or acetonitrile), temperature control (60–80°C), and catalyst optimization (e.g., CuI for CuAAC) to achieve yields >70% .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodology : Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and ring systems.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to confirm purity (>95%).
  • X-ray Crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) determination.
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR, COX-2) to identify preliminary activity .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

  • Methodology :

  • Reaction Monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust stoichiometry.
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce side reactions.
  • Ultrasound-Assisted Synthesis : Enhance reaction rates and yields by 15–20% via cavitation effects .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Assay Standardization : Compare protocols for cell lines (e.g., HeLa vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Purity Reassessment : Use HPLC-MS to rule out degradation products or impurities affecting results.
  • Orthogonal Assays : Validate findings with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What computational strategies predict the compound’s target interactions?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like PARP-1 or tubulin.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).
  • DFT Calculations : Optimize ligand geometry and calculate electrostatic potential maps for reactivity insights .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent Variation : Replace methoxy groups with halogens (e.g., -F, -Cl) or alkyl chains on the phenyl rings.
  • Scaffold Hybridization : Fuse thiadiazole with pyrazole or oxadiazole moieties.
  • Click Chemistry : Introduce triazole-linked pharmacophores via CuAAC .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Light Exposure : Accelerated stability testing under UV/visible light to identify photodegradation pathways .

Notes

  • Citations align with evidence IDs (e.g., ).
  • Advanced questions emphasize mechanistic analysis, data reconciliation, and novel methodologies.

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